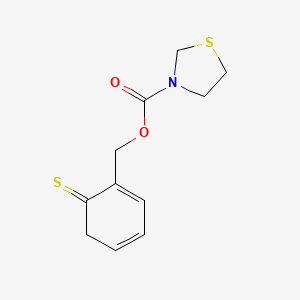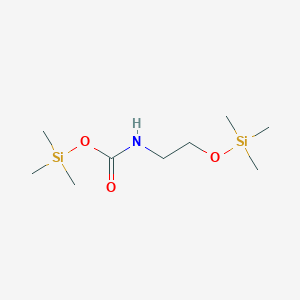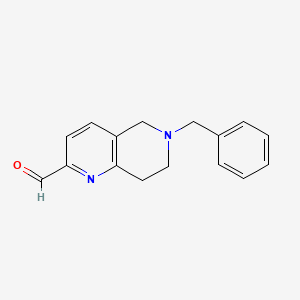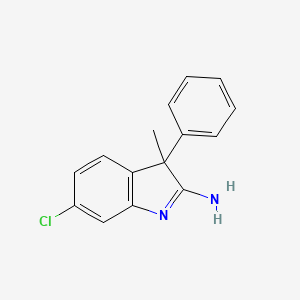![molecular formula C15H21NO2 B11862211 2-(2-(1,4-Dioxaspiro[4.5]decan-6-yl)ethyl)pyridine CAS No. 1023-99-0](/img/structure/B11862211.png)
2-(2-(1,4-Dioxaspiro[4.5]decan-6-yl)ethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(1,4-Dioxaspiro[45]decan-6-yl)ethyl)pyridine is a complex organic compound characterized by a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(1,4-Dioxaspiro[4.5]decan-6-yl)ethyl)pyridine typically involves multiple steps. One common method starts with the formation of 1,4-dioxaspiro[4.5]decane from 2-acetylcyclohexanone via ethylene ketal formation, followed by hydrazone formation and iodination . The iodinated intermediate is then subjected to aminocarbonylation in the presence of a palladium-phosphine precatalyst to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar multi-step synthetic routes optimized for large-scale production. The use of palladium-catalyzed reactions is common in industrial settings due to their efficiency and high yields.
Chemical Reactions Analysis
Types of Reactions
2-(2-(1,4-Dioxaspiro[4.5]decan-6-yl)ethyl)pyridine can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, often using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium-phosphine complexes for aminocarbonylation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may yield deoxygenated or hydrogenated products.
Scientific Research Applications
2-(2-(1,4-Dioxaspiro[4.5]decan-6-yl)ethyl)pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-(1,4-Dioxaspiro[4.5]decan-6-yl)ethyl)pyridine involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-(1,4-Dioxaspiro[4.5]decan-6-yl)acrylamides: These compounds share a similar spirocyclic structure and are synthesized via similar routes.
1,6,9-Tri-oxaspiro[4.5]decanes: These compounds also feature a spirocyclic structure but differ in their functional groups and applications.
Uniqueness
2-(2-(1,4-Dioxaspiro[4
Properties
CAS No. |
1023-99-0 |
|---|---|
Molecular Formula |
C15H21NO2 |
Molecular Weight |
247.33 g/mol |
IUPAC Name |
2-[2-(1,4-dioxaspiro[4.5]decan-6-yl)ethyl]pyridine |
InChI |
InChI=1S/C15H21NO2/c1-3-9-15(17-11-12-18-15)13(5-1)7-8-14-6-2-4-10-16-14/h2,4,6,10,13H,1,3,5,7-9,11-12H2 |
InChI Key |
HUHZMHBFEVJWJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C(C1)CCC3=CC=CC=N3)OCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![1-(3-Propylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11862183.png)
![8-(Trifluoromethyl)isoxazolo[4,3-c]quinolin-3(1H)-one](/img/structure/B11862189.png)
![8-tert-Butyl-2-oxo-1-oxaspiro[4.5]decane-4-carboxylic acid](/img/structure/B11862201.png)
![[6-Methyl-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridin-3-yl]acetonitrile](/img/structure/B11862203.png)

